molecular formula C32H34O10 B1671995 Gossypol acetic acid CAS No. 12542-36-8

Gossypol acetic acid

Cat. No. B1671995
CAS RN: 12542-36-8
M. Wt: 578.6 g/mol
InChI Key: NIOHNDKHQHVLKA-UHFFFAOYSA-N
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Description

Gossypol Acetic Acid, also known as Pogosin or AT101, is a polyphenolic aldehyde that permeates cells and acts as an inhibitor for several dehydrogenase enzymes such as lactate dehydrogenase, NAD-linked enzymes . It is a crystalline complex consisting of equimolar quantities of gossypol and acetic acid .


Synthesis Analysis

Gossypol Acetate is a natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ . It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria strains .


Molecular Structure Analysis

Gossypol Acetate exists as three different tautomers: aldehyde, ketone, and lactol . The real molecular structure of Gossypol Acetic Acid is 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde .


Chemical Reactions Analysis

Gossypol, a bis-sesquiterpenoid cotton pigment, is of current interest as a male fertility-regulating agent . It can undergo many varied reactions due to its complex polyphenolic structure .


Physical And Chemical Properties Analysis

Gossypol is a polyphenolic compound isolated from cottonseed. It exists as two optical enantiomers, (−)-gossypol and (+)-gossypol, and as three different tautomers: aldehyde, ketone, and lactol .

Scientific Research Applications

Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : GA has been evaluated for the treatment of various types of cancer as an independent agent and in combination with standard chemo-radiation therapies . It has shown promise in clinical trials, demonstrating efficacy and manageable toxicity profiles .
  • Methods of Application : GA is orally applied at low doses (30 mg daily or lower), either as monotherapy or in combination with chemo-radiation . It has been tested with and without standard chemotherapy in randomized trials .
  • Results : A total of 17 trials involving 759 patients met the inclusion criteria. A potential benefit was observed in high-risk patients or in some patients with prolongation in progression-free survival or in overall survival .

Iron (III) Ions Detection

  • Scientific Field : Analytical Chemistry
  • Application Summary : GA and its derivatives have been used as reagents for iron (III) (Fe (III)) ions .
  • Methods of Application : A novel spectrophotometric method has been developed for the determination of Fe (III) using gossypol derivatives in the presence of a universal buffer solution .
  • Results : Optimal conditions have been identified, and the composition and stability constants of the Fe (III) complex with gossypol acetic acid have been determined .

Antioxidant Activity

  • Scientific Field : Biochemistry
  • Application Summary : GA has shown antioxidant activity, which is beneficial in various health conditions .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : GA has demonstrated antiviral properties .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : GA has shown antimicrobial activity .

Immunomodulatory Activity

  • Scientific Field : Immunology
  • Application Summary : GA has demonstrated immunomodulatory activities .

Radiosensitization

  • Scientific Field : Radiation Oncology
  • Application Summary : GA has been demonstrated to radiosensitize prostate cancer in vitro and in vivo without augmenting toxicity . This suggests that it may improve the outcome of cancer radiotherapy, and proposes gossypol as a potential component of anticancer regimes .

Inhibition of Lymphocyte Proliferation

  • Scientific Field : Immunology
  • Application Summary : GA can significantly inhibit the proliferation of murine lymphocytes induced by phorbol dibutyrate (PDB) and ionomycin .

Traditional Medicine

  • Scientific Field : Traditional Medicine
  • Application Summary : Different parts of the cotton plant, from which GA is derived, are used in traditional medicine as antibacterial, anti-inflammatory, antinociceptive, and hepatoprotective agents and for skin problems .

Male Contraceptive

  • Scientific Field : Reproductive Medicine
  • Application Summary : GA is known as an oral male contraceptive . It has limited application in medicine as a potential pharmacological agent, mainly due to the narrow therapeutic range of doses, the risk of permanent irreversible sterility .

Treatment of Gynaecological Disorders

  • Scientific Field : Gynaecology
  • Application Summary : GA is used for treating gynaecological disorders .

Hypokalaemia Treatment

  • Scientific Field : Endocrinology
  • Application Summary : GA is used in the treatment of hypokalaemia .

Safety And Hazards

Gossypol is toxic and provides a protective mechanism for cotton plants against pests . It is harmful if swallowed and suspected of causing cancer . Its toxic effects are directed against the reproductive system, heart, liver, and membranes .

properties

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921593
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gossypol acetic acid

CAS RN

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8
Record name Gossypol acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypol acetic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypol acetic acid clathrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002702979
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gossypol-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name GOSSYPOL ACETIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name GOSSYPOL ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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